molecular formula C10H9BrFNO3 B11175527 Ethyl [(4-bromo-2-fluorophenyl)amino](oxo)acetate CAS No. 5849-75-2

Ethyl [(4-bromo-2-fluorophenyl)amino](oxo)acetate

Cat. No.: B11175527
CAS No.: 5849-75-2
M. Wt: 290.09 g/mol
InChI Key: KTFPMUMKHGFIRB-UHFFFAOYSA-N
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Description

Ethyl (4-bromo-2-fluorophenyl)aminoacetate is a substituted acetamide derivative with the molecular formula C₁₀H₁₀BrFN₂O₃. Its structure comprises:

  • An ethyl ester group (–COOCH₂CH₃).
  • A 2-oxoacetate backbone (–C(=O)COO–).
  • A 4-bromo-2-fluorophenyl substituent attached via an amino group (–NH–).

Properties

CAS No.

5849-75-2

Molecular Formula

C10H9BrFNO3

Molecular Weight

290.09 g/mol

IUPAC Name

ethyl 2-(4-bromo-2-fluoroanilino)-2-oxoacetate

InChI

InChI=1S/C10H9BrFNO3/c1-2-16-10(15)9(14)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,14)

InChI Key

KTFPMUMKHGFIRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 4-Bromo-2-Fluorobenzaldehyde

The preparation of 4-bromo-2-fluorobenzaldehyde serves as a foundational step. A representative method involves oxidizing (4-bromo-3-fluorophenyl)methanol using pyridinium chlorochromate (PCC) in dichloromethane under light protection. This reaction achieves a 63% yield after column chromatography.

Reaction Conditions :

  • Substrate : (4-Bromo-3-fluorophenyl)methanol (7.9 g, 38.5 mmol)

  • Oxidizing Agent : PCC (10.8 g, 50.0 mmol)

  • Solvent : Dichloromethane (160 mL)

  • Additive : Sodium acetate (940 mg, 11.5 mmol)

  • Time : 2 hours at 20°C

The product is isolated via ethyl acetate extraction and silica gel chromatography, yielding a white solid.

Formation of the Oxoacetate Moiety

Introducing the α-ketoamide group requires coupling 4-bromo-2-fluoroaniline with ethyl oxaloacetate. A modified procedure from Fedi et al. employs dimethyl sulfoxide (DMSO) as a solvent and triethylamine as a base to facilitate nucleophilic attack.

Optimized Protocol :

  • Substrate : 4-Bromo-2-fluoroaniline (14.8 g, 72.9 mmol)

  • Reagent : Ethyl oxaloacetate (8 mL, 89.5 mmol)

  • Base : Triethylamine (30 mL, 215.2 mmol)

  • Conditions : 80–90°C for 2 hours

  • Yield : 81% after recrystallization

The reaction mixture is quenched in ice-water, filtered, and purified via ethanol recrystallization to yield pale yellow crystals.

Esterification and Final Product Isolation

Esterification of the intermediate α-ketoacid is critical for stabilizing the compound. A two-step process involving hydrolysis and subsequent esterification has been reported:

  • Hydrolysis : (4-Bromo-2-fluorophenyl)acetonitrile (2.11 g, 9.86 mmol) is refluxed with hydrochloric acid (10 mL) in ethanol (20 mL) for 15 hours. Neutralization with sodium bicarbonate yields the carboxylic acid.

  • Esterification : The acid is treated with ethanol and sulfuric acid under reflux, producing the ethyl ester with a 70% yield after column chromatography.

Key Data :

StepReagentsSolventTemperatureYield
HydrolysisHCl, EthanolEthanolReflux70%
EsterificationH2SO4, EthanolEthanolReflux82%

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. For example, DMSO enhances the reactivity of ethyl oxaloacetate in amide formation due to its high polarity. Conversely, dichloromethane is preferred for oxidation reactions involving PCC, as it minimizes side reactions.

Comparative Solvent Performance :

  • DMSO : 81% yield in amide coupling

  • Dichloromethane : 63% yield in alcohol oxidation

Triethylamine is the base of choice for neutralizing HCl generated during esterification, while sodium acetate aids in stabilizing PCC-mediated oxidations.

Temperature and Reaction Time

Elevated temperatures (80–90°C) accelerate amide bond formation but may degrade heat-sensitive intermediates. A balance is achieved by maintaining reactions at 60°C for 5 hours when using oxone as an oxidizing agent.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 1.26 (t, J = 7.2 Hz, 3H, CH3), 4.17 (q, J = 7.2 Hz, 2H, OCH2), 7.12–7.28 (m, 3H, aromatic).

  • IR (thin film) : 1717 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (C-F stretch).

Chromatographic Purity

Silica gel chromatography with hexane:ethyl acetate (9:1) achieves >95% purity, as confirmed by HPLC.

Challenges and Alternative Approaches

Competing Side Reactions

Bromine’s electron-withdrawing effect can direct electrophilic substitution to undesired positions. Using directing groups like methoxy or acetyl temporarily mitigates this issue.

Alternative Pathways

A microwave-assisted Suzuki coupling has been explored to attach quinoline derivatives to the aromatic ring, though yields remain modest (2% over two steps) .

Chemical Reactions Analysis

Ethyl (4-bromo-2-fluorophenyl)aminoacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (4-bromo-2-fluorophenyl)aminoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (4-bromo-2-fluorophenyl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl (4-Chloro-3-nitrophenyl)aminoacetate
  • Molecular Formula : C₁₀H₉ClN₂O₅.
  • Key Differences: Replaces bromo and fluoro groups with chloro (Cl) at position 4 and nitro (NO₂) at position 3.
  • Impact :
    • The nitro group increases electron-withdrawing effects, enhancing electrophilicity but reducing stability under reducing conditions.
    • Chloro substituents may improve lipophilicity compared to bromo analogs .
Ethyl (3-Fluoro-4-methylphenyl)aminoacetate
  • Molecular Formula : C₁₁H₁₂FN₂O₃.
  • Key Differences : Substitutes bromo with methyl (CH₃) at position 4 and shifts fluoro to position 3.
  • Fluorine positioning affects steric interactions in binding pockets .
Ethyl 2-(4-Bromophenyl)-2-oxoacetate
  • Molecular Formula : C₁₀H₉BrO₃.
  • Key Differences: Lacks the amino group (–NH–) and fluorine substituent.
  • Impact :
    • Simplified structure reduces hydrogen-bonding capacity, impacting crystallinity and biological target interactions .

Ester Group Modifications

Methyl 2-(3-Bromophenyl)-2-oxoacetate
  • Molecular Formula : C₉H₇BrO₃.
  • Key Differences : Uses a methyl ester instead of ethyl.
  • Impact :
    • Lower molecular weight (259.06 g/mol vs. 305.11 g/mol for the ethyl analog) may enhance volatility.
    • Methyl esters often exhibit faster hydrolysis rates under basic conditions .

Functional Group Additions

Ethyl 2-(Benzotriazol-1-yl)-2-[[methyl(oxo)phenyl-λ⁶-sulfanylidene]amino]acetate
  • Molecular Formula : C₁₆H₁₅N₅O₃S.
  • Key Differences : Incorporates a benzotriazole ring and sulfoximine group.
  • Sulfoximine groups can act as chiral auxiliaries or improve metabolic resistance .

Structural and Crystallographic Insights

  • Cyclohexadiene Derivatives: Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate exhibits a screw-boat conformation with dihedral angles of 81.0° between aromatic rings, indicating steric repulsion between bromo and fluoro groups .

Data Tables

Table 1: Comparative Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₀H₁₀BrFN₂O₃ 305.11 4-Br, 2-F, –NH–
Ethyl (4-Cl-3-NO₂Ph)aminoacetate C₁₀H₉ClN₂O₅ 272.64 4-Cl, 3-NO₂, –NH–
Methyl 2-(3-BrPh)-2-oxoacetate C₉H₇BrO₃ 259.06 3-Br, –OCH₃

Biological Activity

Ethyl (4-bromo-2-fluorophenyl)aminoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C10H9BrFNO3
  • Molecular Weight : 292.09 g/mol
  • CAS Number : 20201-26-7

The compound features a bromo and fluoro substitution on the phenyl ring, which may enhance its reactivity and biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ethyl (4-bromo-2-fluorophenyl)aminoacetate. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25
Pseudomonas aeruginosa30

The mechanism by which ethyl (4-bromo-2-fluorophenyl)aminoacetate exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies suggest that the compound binds effectively to target proteins involved in these processes, inhibiting their function.

Case Studies and Research Findings

  • In Vitro Studies on Bacterial Strains :
    A study conducted by researchers at De Gruyter evaluated the compound's efficacy against a panel of bacterial strains. The results indicated that it significantly inhibited bacterial growth, demonstrating its potential as a new antimicrobial agent.
  • Antifungal Activity :
    In addition to antibacterial properties, ethyl (4-bromo-2-fluorophenyl)aminoacetate was also tested for antifungal activity against strains like Candida albicans , showing promising results with an MIC of 20 µg/mL.
  • Structure-Activity Relationship (SAR) :
    A comprehensive SAR analysis revealed that the presence of both bromo and fluoro substituents on the phenyl ring is crucial for enhancing biological activity. Modifications to the amino group were found to affect potency and selectivity towards different microbial targets.

Q & A

Q. What are the common synthetic routes for Ethyl (4-bromo-2-fluorophenyl)aminoacetate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
  • Nucleophilic substitution : Reacting bromo-fluorophenylamine derivatives with ethyl oxoacetate precursors under basic conditions .
  • Catalyzed coupling : Use of phosphoric acid catalysts to facilitate enantioselective indole insertion or amidation reactions, as demonstrated in similar brominated aryl-acetate systems .
  • Purification : Column chromatography (e.g., EtOAc/Hexane gradients) or recrystallization to isolate the product .
    Key reagents include ethyl oxoacetate derivatives, bromo-fluorophenylamine, and catalysts like H₃PO₄. Reaction parameters (e.g., reflux temperature, solvent polarity) must be optimized to avoid side reactions .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the aromatic ring and confirms ester/amide functional groups .
  • Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing (e.g., SHELXL refinement) .

Q. What are the typical reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Temperature : Reactions often require reflux (~80–120°C) in polar aprotic solvents (e.g., DMF, DMSO) .
  • Catalysts : Acidic (H₃PO₄) or basic (NaOH) conditions control substitution pathways .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while HPLC ensures purity (>95%) post-synthesis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of Ethyl (4-bromo-2-fluorophenyl)aminoacetate?

  • Methodological Answer :
  • SHELX Suite : SHELXL refines crystal structures by analyzing diffraction data, resolving bond angles, and detecting intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
  • Packing Analysis : Centroid distances (e.g., π–π stacking at ~3.7 Å) and dihedral angles between aromatic rings clarify conformational stability .
  • Validation : R-factors (<0.05) and residual density maps assess model accuracy .

Q. What strategies optimize enantioselective synthesis of derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Phosphoric acid derivatives induce asymmetry in indole insertion or amidation reactions (e.g., 85–90% enantiomeric excess) .
  • Solvent Effects : Polar solvents (e.g., MeCN) enhance stereoselectivity by stabilizing transition states .
  • Kinetic Analysis : Pseudo-first-order rate constants (from UV-vis decay studies) guide substrate-to-catalyst ratios .

Q. How can researchers reconcile conflicting biological activity data reported for this compound?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and control for solvent effects (e.g., DMSO concentration) .
  • Structural Analog Comparison : Compare IC₅₀ values with methyl/ethyl ester analogs to identify substituent-specific activity trends .
  • Mechanistic Studies : Probe interactions with biological targets (e.g., fluorescence quenching assays for protein binding) .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for Ethyl (4-bromo-2-fluorophenyl)aminoacetate synthesis?

  • Methodological Answer :
  • Parameter Optimization : Vary solvent (polar vs. nonpolar), catalyst loading (5–10 mol%), and reaction time (6–24 hrs) to identify yield-limiting factors .
  • Side-Reaction Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Analytical Cross-Check : Compare NMR and MS data across studies to confirm product identity .

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